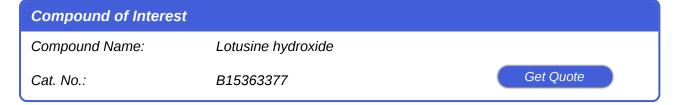


physical and chemical properties of Lotusine hydroxide

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Lotusine Hydroxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotusine hydroxide is a quaternary benzylisoquinoline alkaloid derived from the green seed embryo of the sacred lotus, Nelumbo nucifera Gaertn.[1] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including its effects on cardiac action potentials and its potential as a therapeutic agent in various signaling pathways.[1] This technical guide provides an in-depth overview of the physical and chemical properties of Lotusine hydroxide, detailed experimental protocols for its extraction and analysis, and a summary of its known biological activities and associated signaling pathways.

Physical and Chemical Properties

Lotusine hydroxide is a white solid with a high degree of purity. While some physical properties such as pKa and logP are not readily available in the literature, the fundamental physicochemical characteristics are summarized in the table below. It is important to distinguish between Lotusine, the cation, and **Lotusine hydroxide**, the full compound, as they have different molecular weights and CAS numbers.



Property	Value	Reference
Molecular Formula	C19H25NO4	
Molar Mass	331.41 g/mol	
CAS Number	3721-76-4	[1]
Appearance	Solid	
Purity	0.9982	
Melting Point	213-215°C (as chloride salt)	
Solubility	Soluble in DMSO (3.14 mg/mL with sonication)	
Storage	4°C, sealed, away from moisture and light	

Experimental Protocols Extraction and Isolation of Lotusine from Nelumbo nucifera**

Lotusine is predominantly extracted from the plumules (embryos) of lotus seeds. The general procedure involves solvent extraction followed by chromatographic purification.

Materials:

- · Dried plumules of Nelumbo nucifera
- Methanol
- 1% Hydrochloric acid
- Ammonia water
- Chloroform
- Dehydrated ethanol



- Silica gel for column chromatography
- Solvents for chromatography (e.g., chloroform-methanol gradients)

Protocol:

- Maceration and Extraction: The dried and powdered lotus plumules are macerated with methanol at room temperature. This process is typically repeated multiple times to ensure complete extraction of the alkaloids.
- Acid-Base Extraction: The methanolic extract is concentrated under reduced pressure. The
 residue is then acidified with 1% hydrochloric acid and filtered. The acidic aqueous solution
 is then washed with a nonpolar solvent like chloroform to remove neutral and weakly basic
 compounds.
- Precipitation of Alkaloids: The pH of the acidic aqueous solution is adjusted to 9-10 with ammonia water to precipitate the total alkaloids.
- Solvent-Solvent Extraction: The alkaloid precipitate is then repeatedly extracted with chloroform.
- Chromatographic Purification: The chloroform extract is concentrated and subjected to silica
 gel column chromatography. The column is eluted with a gradient of chloroform and
 methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
- Crystallization: Fractions containing lotusine are combined, and the solvent is evaporated. The residue is then recrystallized from a suitable solvent system, such as ethanol-water, to yield purified lotusine.

Analytical Method for Quantification using HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of lotusine in plant extracts and biological samples.

Instrumentation and Conditions:

HPLC System: A standard HPLC system equipped with a UV detector.



- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is commonly used.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength of 280 nm.
- Standard Preparation: A stock solution of purified lotusine hydroxide is prepared in methanol and diluted to create a series of calibration standards.

Protocol:

- Sample Preparation: The plant extract is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.
- Analysis: The sample is run through the HPLC system under the specified conditions. The
 retention time of the peak corresponding to lotusine is compared with that of the standard.
- Quantification: A calibration curve is generated by plotting the peak area of the lotusine standards against their concentrations. The concentration of lotusine in the sample is then determined from this calibration curve.

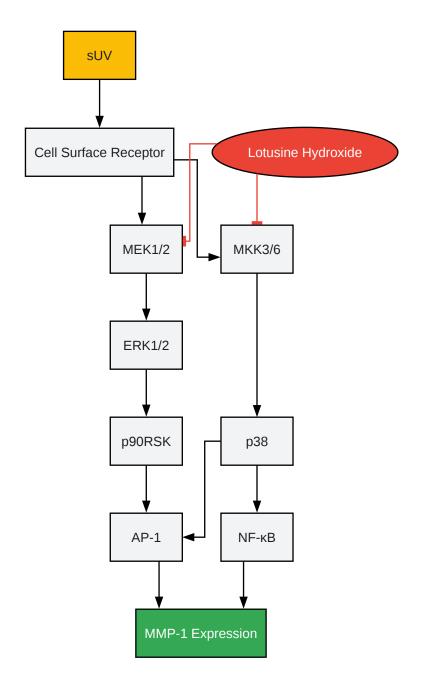
Biological Activities and Signaling Pathways

Lotusine hydroxide exhibits a range of biological activities, primarily impacting cellular signaling pathways involved in inflammation, cell growth, and cardiac function.

Anti-Inflammatory and Anti-Photoaging Effects via MEK/ERK Pathway

Lotusine has been shown to inhibit the expression of matrix metalloproteinase-1 (MMP-1) induced by solar ultraviolet (sUV) radiation. This effect is mediated through the suppression of the MEK1/2-ERK1/2-p90RSK and MKK3/6-p38 signaling pathways. By inhibiting these pathways, lotusine reduces the activation of the transcription factors AP-1 and NF-kB, which are key regulators of MMP-1 expression.





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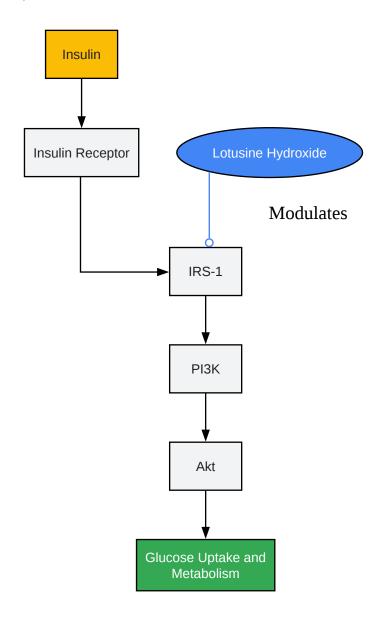
Lotusine's inhibition of the MEK/ERK pathway.

Regulation of Glucose Metabolism via the IRS-1/PI3K/Akt Pathway

Lotusine has demonstrated protective effects against hyperglycemia-induced oxidative stress. It appears to modulate the insulin signaling pathway by influencing the phosphorylation of key proteins. Specifically, lotusine is suggested to interact with the Insulin Receptor Substrate 1



(IRS-1), Phosphoinositide 3-kinase (PI3K), and Protein Kinase B (Akt) pathway, which plays a crucial role in glucose uptake and metabolism.



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Modulation of the IRS-1/PI3K/Akt pathway by Lotusine.

Modulation of Inflammatory Responses through the NFκΒ Pathway

The anti-inflammatory properties of lotus alkaloids are also linked to the regulation of the Nuclear Factor-kappa B (NF-кВ) signaling pathway. In its inactive state, NF-кВ is sequestered in the cytoplasm by inhibitor of кВ (IкВ) proteins. Pro-inflammatory stimuli lead to the

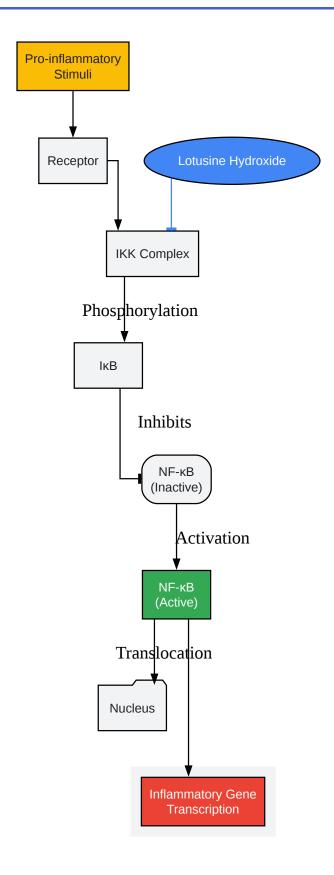






phosphorylation and degradation of IkB, allowing NF-kB to translocate to the nucleus and activate the transcription of inflammatory genes. Lotusine is thought to interfere with this activation process.





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Inhibition of the NF-κB signaling pathway by Lotusine.



Effects on Cardiac Electrophysiology

One of the most cited effects of lotusine is its influence on the electrical activity of the heart.[1] It has been reported to affect the action potentials in the myocardium and the slow inward current in cardiac Purkinje fibers.[1] Purkinje fibers are crucial for the rapid conduction of electrical impulses throughout the ventricles. The "slow inward current" is primarily carried by calcium ions and is a key determinant of the plateau phase of the cardiac action potential. By modulating this current, lotusine can alter the duration and shape of the action potential, which may have implications for its antiarrhythmic or proarrhythmic potential. Further research is needed to fully elucidate the specific ion channels targeted by lotusine and the precise mechanism of its electrophysiological effects.

Conclusion

Lotusine hydroxide is a promising natural product with a range of interesting biological activities. Its ability to modulate key signaling pathways involved in inflammation, metabolism, and cardiac function makes it a valuable subject for further investigation in drug discovery and development. This guide provides a foundational understanding of its properties, methods for its study, and its known mechanisms of action, serving as a resource for scientists and researchers in the field.

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